molecular formula C6H12N2 B1293691 3-(Propylamino)propionitrile CAS No. 7249-87-8

3-(Propylamino)propionitrile

Cat. No. B1293691
CAS RN: 7249-87-8
M. Wt: 112.17 g/mol
InChI Key: MZQXEAUWIMFFCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrile compounds is a topic of interest in the field of organic chemistry due to their relevance in pharmaceuticals and materials science. The papers provided discuss the synthesis of various nitrile derivatives through different methods. For instance, a fluorinated α-aminonitrile compound was synthesized following a 'green protocol' and characterized using spectral and X-ray crystallographic analyses . Another study reports the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a one-pot, four-component condensation reaction, showcasing an efficient approach to creating complex nitrile compounds . Additionally, new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives were synthesized via cyclocondensation, indicating the versatility of nitrile chemistry in synthesizing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of nitrile compounds is crucial for understanding their chemical properties and reactivity. The fluorinated α-aminonitrile compound mentioned in one study crystallizes in the orthorhombic space group Pbca, with its structure solved by single-crystal X-ray diffraction . This detailed structural information is essential for theoretical calculations and understanding the compound's reactivity at the molecular level.

Chemical Reactions Analysis

The reactivity of nitrile compounds can be complex and is influenced by their molecular structure. The study on the fluorinated α-aminonitrile compound provides insights into its reactivity using various molecular descriptors and reactivity surfaces . This analysis helps predict how the compound might interact with other molecules, such as in the molecular docking study carried out with the indoleamine 2,3-dioxygenase enzyme. In another context, the fragmentation of propionitrile by low-energy electrons reveals the formation of several anionic species, demonstrating the potential pathways for chemical reactions involving nitrile compounds in interstellar chemistry .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of nitrile compounds is essential for their application in various fields. The papers do not provide explicit details on the physical properties of 3-(Propylamino)propionitrile; however, the studies on related nitrile compounds offer some context. For example, the spectral features of the fluorinated α-aminonitrile compound were characterized using FT-IR and 1H-NMR, providing information on its vibrational and electronic properties . The dissociative electron attachment study on propionitrile gives insight into the stability and reactivity of the molecule under electron impact, which is relevant for understanding its behavior in extreme environments like outer space .

Safety And Hazards

3-(Propylamino)propionitrile may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

3-(propylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-5-8-6-3-4-7/h8H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQXEAUWIMFFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064605
Record name Propanenitrile, 3-(propylamino)-
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(Propylamino)propionitrile

CAS RN

7249-87-8
Record name 3-(Propylamino)propanenitrile
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Record name 3-(Propylamino)propanenitrile
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Record name 3-(Propylamino)propionitrile
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Record name Propanenitrile, 3-(propylamino)-
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Record name 3-(PROPYLAMINO)PROPANENITRILE
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